molecular formula C20H17N3O2S B13363036 Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13363036
M. Wt: 363.4 g/mol
InChI Key: FEVMIEPNVNISPC-UHFFFAOYSA-N
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Description

Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the thienyl group and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with acetophenone derivatives under oxidative conditions to form the imidazo[1,2-a]pyridine core . The thienyl group is introduced via a palladium-catalyzed cross-coupling reaction . The final step involves esterification with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. Solvent-free synthesis methods are also explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thienyl group or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions but can include oxidized derivatives, reduced forms, and various substituted analogs.

Mechanism of Action

The mechanism of action of Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with various molecular targets. The compound is known to bind to specific receptors in the central nervous system, modulating neurotransmitter release and uptake . It also inhibits certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate apart is its unique combination of the thienyl group and the imidazo[1,2-a]pyridine core, which imparts distinct electronic and steric properties. This makes it particularly effective in binding to specific molecular targets and exhibiting a range of biological activities.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 2-[(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)amino]benzoate

InChI

InChI=1S/C20H17N3O2S/c1-13-9-10-23-17(12-13)22-18(16-8-5-11-26-16)19(23)21-15-7-4-3-6-14(15)20(24)25-2/h3-12,21H,1-2H3

InChI Key

FEVMIEPNVNISPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C(=O)OC)C4=CC=CS4

Origin of Product

United States

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